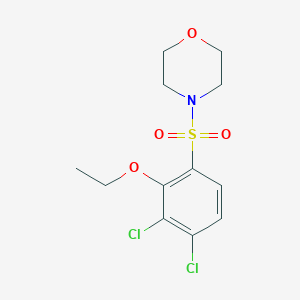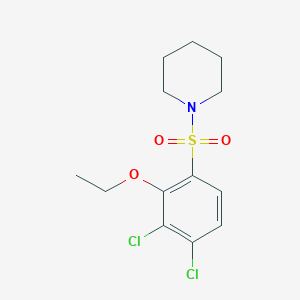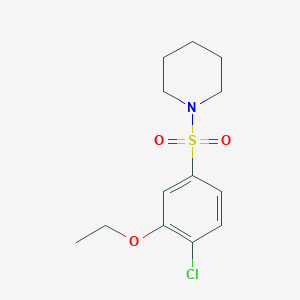
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the chromenone family and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This mechanism of action has been shown to be selective for BET proteins, with minimal effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been shown to protect against neuronal damage and improve cognitive function. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
実験室実験の利点と制限
The advantages of using 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments include its selectivity for BET proteins, its ability to inhibit the transcription of target genes, and its potential for use in various disease models. However, its limitations include its relatively short half-life and its potential for off-target effects.
将来の方向性
For the use of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in scientific research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other therapies. Additionally, further studies are needed to determine the effectiveness of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in various disease models and its potential for clinical use.
In conclusion, 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and selective inhibition of BET proteins make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential for clinical use.
合成法
The synthesis of 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-bromo-2-hydroxychromone with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in the presence of sodium hypochlorite. This reaction yields 6-bromo-2-oxo-N-TEMPO-chromene-3-carboxamide, which is then reacted with bromine to produce 6,8-dibromo-2-oxo-N-TEMPO-chromene-3-carboxamide. Finally, the TEMPO group is removed using sodium borohydride to obtain 6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
科学的研究の応用
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. Inhibition of BET proteins has been linked to the suppression of tumor growth and the reduction of inflammation in various disease models.
特性
製品名 |
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
分子式 |
C19H22Br2N2O3 |
分子量 |
486.2 g/mol |
IUPAC名 |
6,8-dibromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H22Br2N2O3/c1-18(2)8-12(9-19(3,4)23-18)22-16(24)13-6-10-5-11(20)7-14(21)15(10)26-17(13)25/h5-7,12,23H,8-9H2,1-4H3,(H,22,24) |
InChIキー |
PIPMEYKAYGUPKL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)


